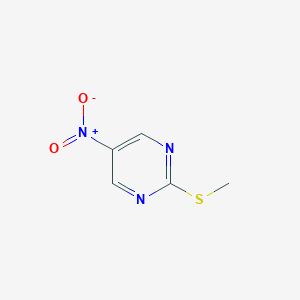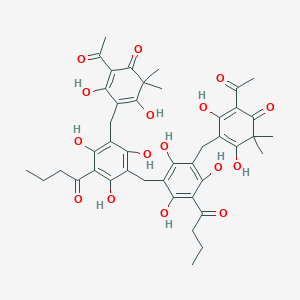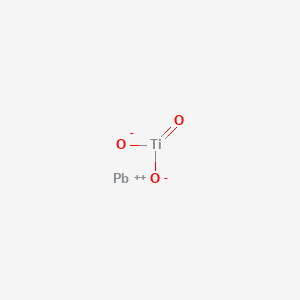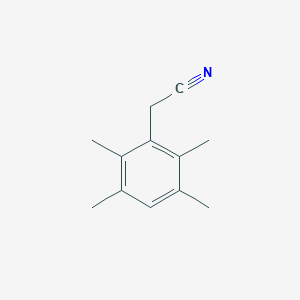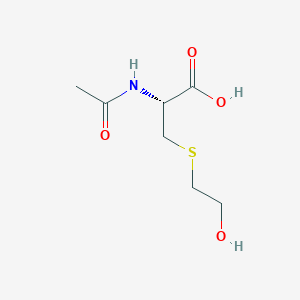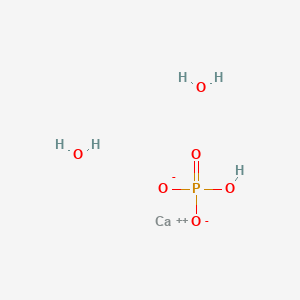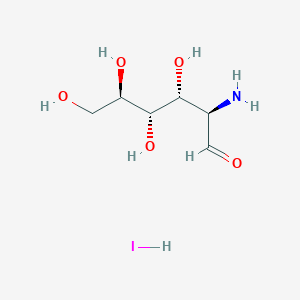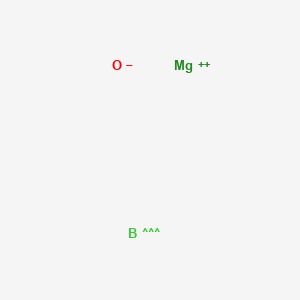
Magnesium hexaborate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Magnesium hexaborate has been achieved through electrochemical methods . The electrolysis was performed at 900°C under argon atmosphere, at a current density of 1.5 A/cm² . The electrodeposited crystals were examined using XRD, SEM, and XPS .Chemical Reactions Analysis
Magnesium is quite active and reacts slowly with boiling water to give hydrogen and the rather insoluble magnesium hydroxide . It combines easily with oxygen and at high temperatures reacts with nonmetals such as the halogens, sulfur, and even nitrogen .Physical And Chemical Properties Analysis
This compound has a molecular weight of 51.12 g/mol . It is a compound of magnesium, which is a silvery metal that is quite active . Magnesium combines easily with oxygen and at high temperatures reacts with nonmetals such as the halogens, sulfur, and even nitrogen .Applications De Recherche Scientifique
Orthopedic Implant Applications : Magnesium alloys, including those with hexaborate, are being researched for their potential in orthopedic implants. They offer significant advantages over traditional materials like stainless steel and titanium due to their favorable mechanical and degradation properties (Radha & Sreekanth, 2017).
Biomedical Implants and Devices : Studies have explored the effects of magnesium degradation on human embryonic stem cells, suggesting that magnesium-based materials, possibly including magnesium hexaborate, could be promising in regenerative medicine applications (Nguyen, Liew, & Liu, 2013).
Corrosion of Biodegradable Magnesium Implants : Research has critically reviewed methodologies for assessing the corrosion of magnesium implants, an area relevant to this compound if used in biomedical applications (Kirkland, Birbilis, & Staiger, 2012).
Textural Variability in Magnesium Alloys : The effects of textural variability on the plasticity and stability of hexagonal metals, such as magnesium alloys, have been modeled, which could inform the use of this compound in various alloy applications (Indurkar, Baweja, Pérez, & Joshi, 2020).
Polymeric Coatings on Magnesium Alloys : Advances in polymeric coatings on magnesium alloys, potentially including this compound, have been reviewed, highlighting their importance in enhancing corrosion resistance and biocompatibility for medical applications (Li et al., 2018).
Synthesis and Applications of Magnesium Oxide and Hydroxide : A review of the synthesis, modification, and applications of magnesium oxide and hydroxide may provide insights relevant to this compound, given their chemical similarities (Pilarska, Klapiszewski, & Jesionowski, 2017).
Reinforced Magnesium Composites : Studies on calcium hexaboride reinforced magnesium metal matrix composites show improved mechanical and tribological behavior, which could be relevant for this compound composites (Seenuvasaperumal, Elayaperumal, & Jayavel, 2017).
Propriétés
InChI |
InChI=1S/B.Mg.O/q;+2;-2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUWTDQUEUJLAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B].[O-2].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BMgO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
12429-66-2 (MgB6O10), 13703-82-7 (HBO2.1/2Mg) | |
| Record name | Magnesium borate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012007624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
51.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12007-62-4 | |
| Record name | Magnesium borate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012007624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


